molecular formula C14H21N B13276758 N-(3-phenylpropyl)cyclopentanamine

N-(3-phenylpropyl)cyclopentanamine

Cat. No.: B13276758
M. Wt: 203.32 g/mol
InChI Key: UJFHJCZTBGVEKK-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)cyclopentanamine is a secondary amine characterized by a cyclopentane ring attached to an amine group, which is further substituted with a 3-phenylpropyl chain. Key physicochemical properties inferred from related compounds include moderate lipophilicity (e.g., XLogP3 ≈ 4.6 for analogs with aromatic substituents) and molecular weights ranging from 225–325 g/mol depending on functional groups .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(3-phenylpropyl)cyclopentanamine

InChI

InChI=1S/C14H21N/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14/h1-3,7-8,14-15H,4-6,9-12H2

InChI Key

UJFHJCZTBGVEKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)cyclopentanamine typically involves the reaction of cyclopentanone with 3-phenylpropylamine. The process can be carried out under acidic or basic conditions to facilitate the formation of the amine. For instance, one common method involves the reductive amination of cyclopentanone using 3-phenylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-phenylpropyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Chemistry: N-(3-phenylpropyl)cyclopentanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions.

Medicine: this compound is investigated for its potential therapeutic applications. Its structural similarity to certain bioactive molecules makes it a candidate for drug development, particularly in the field of neuropharmacology.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine (CAS 1002513-89-4) Structure: Differs by a 4-phenylmethoxyphenoxy group instead of a simple phenylpropyl chain.

N-[3-(3-chlorophenoxy)propyl]cyclopropanamine Structure: Features a cyclopropane ring (smaller and more strained than cyclopentane) and a 3-chlorophenoxy group. Impact: The cyclopropane ring may confer higher reactivity, while the chlorine atom increases molecular polarity and electron-withdrawing effects, influencing binding interactions .

(1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS 115816-31-4)

  • Structure : Cyclopropane ring directly bonded to a 3-chlorophenyl group and a primary amine.
  • Impact : The absence of a propyl linker and primary amine structure may reduce steric hindrance, favoring interactions with biological targets like enzymes or receptors .

N-[(3-bromo-4-fluorophenyl)methyl]cyclopentanamine Structure: Bromine and fluorine substituents on the aromatic ring.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
N-(3-phenylpropyl)cyclopentanamine Likely C14H21N ~203.3 (estimated) ~3.5 1 1
N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine C21H27NO2 325.4 4.6 1 3
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine C12H16ClNO 225.71 ~3.2 1 2
(1-(3-Chlorophenyl)cyclopropyl)methanamine C10H12ClN 181.66 ~2.8 1 1

Biological Activity

N-(3-phenylpropyl)cyclopentanamine is a compound of interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a cyclopentane ring bonded to a phenylpropyl group, which imparts distinct chemical properties. The presence of both cyclic and aromatic components allows for diverse interactions with biological macromolecules, making it a promising candidate for drug development.

Property Description
Molecular Formula C13_{13}H17_{17}N
Molecular Weight 201.28 g/mol
Structural Features Cyclopentane ring, phenylpropyl substituent

The mechanism of action for this compound primarily involves its interaction with various receptors and enzymes. It has been shown to act as a ligand in binding studies, influencing enzyme-substrate interactions and modulating neurotransmitter receptor activities. Specifically, it may function as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction pathways relevant to neuropharmacology.

Pharmacological Applications

  • Neuropharmacology : Research indicates that this compound exhibits potential as a therapeutic agent in neuropharmacology due to its structural similarity to bioactive molecules. It may target serotonin and norepinephrine transporters, which are critical in mood regulation and anxiety disorders.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in treating infections.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory effects are ongoing, with some evidence pointing toward its ability to modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents can significantly influence its pharmacological profile:

Compound Activity
N-(4-Methoxybenzyl)-3-phenylpropylamineEnhanced binding potency at CCR3 receptors
3-PhenylpropylamineLacks cyclopentane ring; reduced activity
CyclopentylamineLacks phenylpropyl group; different properties

Case Studies and Research Findings

  • Binding Studies : A study demonstrated that this compound could effectively bind to serotonin transporters, inhibiting their activity with competitive inhibition profiles similar to known antidepressants .
  • Anticancer Potential : Another investigation evaluated related compounds with similar structures for their antiproliferative activity against various cancer cell lines. Results indicated that modifications in the cyclopentane structure could enhance cytotoxicity, suggesting potential applications in cancer therapy .
  • In Vivo Studies : Animal models have shown promising results regarding the compound's effects on mood regulation and anxiety-like behaviors, further supporting its potential as a therapeutic agent in psychiatric disorders.

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